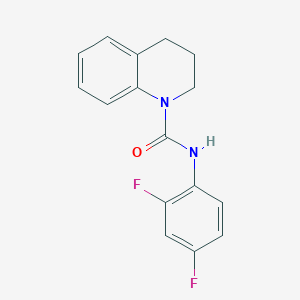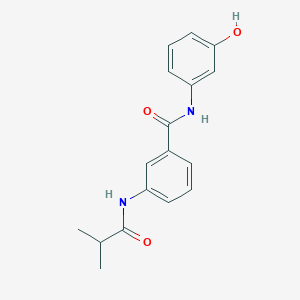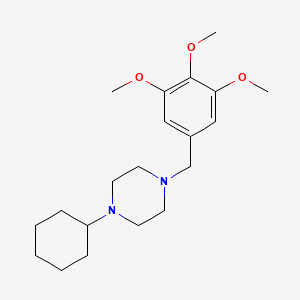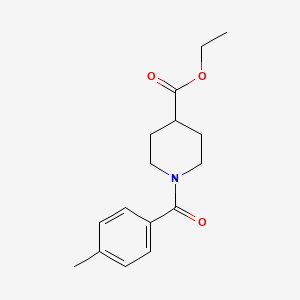
2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide, also known as BBP, is a chemical compound that has been the subject of scientific research due to its potential pharmacological properties. BBP is a hydrazide derivative that has been synthesized through various methods and tested for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
作用機序
The mechanism of action of 2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and replication. 2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. 2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of fungal growth and replication, and the inhibition of viral replication. 2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide has several advantages for laboratory experiments, including its low toxicity and high solubility in water and organic solvents. However, 2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide has some limitations, including its low stability in acidic and basic conditions and its potential for non-specific binding to proteins and nucleic acids.
将来の方向性
For 2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide research include the optimization of the synthesis method to improve yield and purity, the identification of the molecular targets of 2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide, and the evaluation of 2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide in animal models of cancer, fungal infections, and viral infections. Additionally, further studies are needed to investigate the potential side effects and toxicity of 2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide and to explore its potential as a therapeutic agent.
合成法
2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide can be synthesized through various methods, including the reaction of 4-bromophenol with 4-butoxybenzaldehyde in the presence of acetic acid, followed by the addition of propanohydrazide and sodium acetate. Another method involves the reaction of 4-bromophenol with 4-butoxybenzaldehyde in the presence of sodium hydroxide, followed by the addition of propanohydrazide and acetic acid. The yield of 2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide is typically around 70-80%.
科学的研究の応用
2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide has been studied for its potential pharmacological properties, including anticancer, antifungal, and antiviral activities. 2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide has also been shown to inhibit the growth of fungal strains, including Candida albicans and Aspergillus niger. Additionally, 2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide has been shown to inhibit the replication of the hepatitis C virus.
特性
IUPAC Name |
2-(4-bromophenoxy)-N-[(E)-(4-butoxyphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3/c1-3-4-13-25-18-9-5-16(6-10-18)14-22-23-20(24)15(2)26-19-11-7-17(21)8-12-19/h5-12,14-15H,3-4,13H2,1-2H3,(H,23,24)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZZZILZZPXAGP-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=O)C(C)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C(C)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N'-[(E)-(4-butoxyphenyl)methylidene]propanohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid](/img/structure/B5859538.png)
![N-(4-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5859545.png)

![methyl 2-chloro-5-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B5859561.png)

![N'-[(2-phenylbutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5859572.png)
![N~2~-(2-ethylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5859574.png)
![1-[2-(2,5-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5859597.png)

